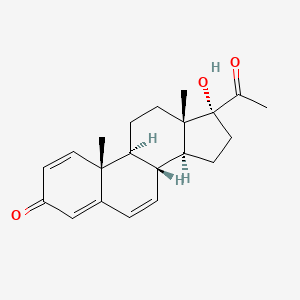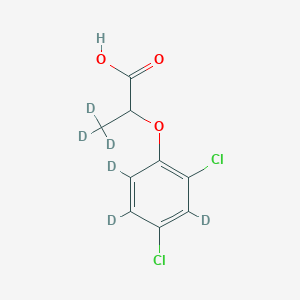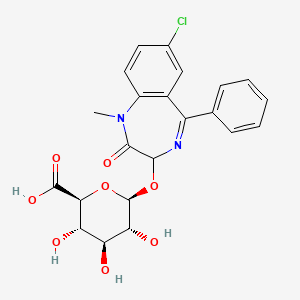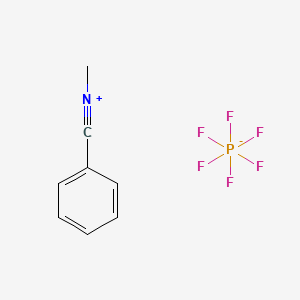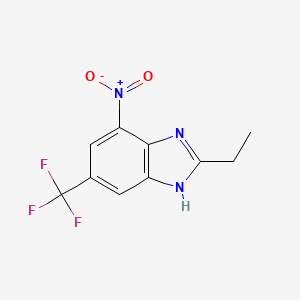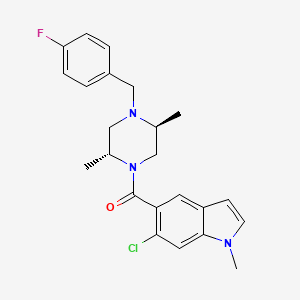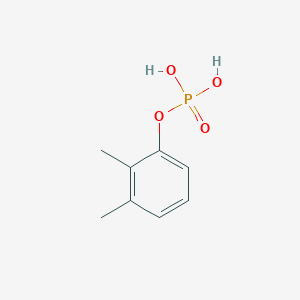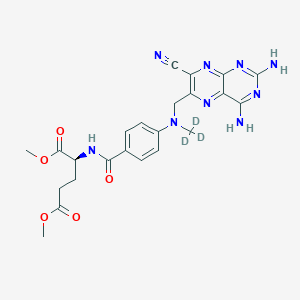
(3S)-1,1-Dimethoxy-3-nonanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-1,1-Dimethoxy-3-nonanol is an organic compound with the molecular formula C11H24O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1,1-Dimethoxy-3-nonanol typically involves the reduction of a suitable precursor. One common method is the reduction of a ketone intermediate using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of biocatalysts or engineered microorganisms to catalyze the reduction process. This method offers advantages such as higher selectivity, milder reaction conditions, and reduced environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-1,1-Dimethoxy-3-nonanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
(3S)-1,1-Dimethoxy-3-nonanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism by which (3S)-1,1-Dimethoxy-3-nonanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-1,1-Dimethoxy-3-nonanol: The enantiomer of (3S)-1,1-Dimethoxy-3-nonanol, with similar chemical properties but different biological activities.
1,1-Dimethoxy-2-nonanol: A structural isomer with different physical and chemical properties.
1,1-Dimethoxy-3-decanol: A homologous compound with a longer carbon chain.
Uniqueness
This compound is unique due to its specific stereochemistry, which can lead to different interactions in biological systems compared to its enantiomer or structural isomers. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.
Propiedades
Fórmula molecular |
C11H24O3 |
|---|---|
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
(3S)-1,1-dimethoxynonan-3-ol |
InChI |
InChI=1S/C11H24O3/c1-4-5-6-7-8-10(12)9-11(13-2)14-3/h10-12H,4-9H2,1-3H3/t10-/m0/s1 |
Clave InChI |
GCXUFNVYAOVXOV-JTQLQIEISA-N |
SMILES isomérico |
CCCCCC[C@@H](CC(OC)OC)O |
SMILES canónico |
CCCCCCC(CC(OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



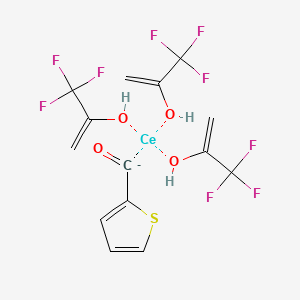
![5-hydroxy-4-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15290119.png)
